cis-3-Hexenyl pyruvate
Description
Classification within Organic Chemistry and Biochemistry
cis-3-Hexenyl pyruvate (B1213749), also identified as (Z)-hex-3-enyl pyruvate, belongs to the class of organic compounds known as alpha-keto acids and their derivatives. np-mrd.orgfoodb.cahmdb.ca This classification is defined by the presence of a keto group adjacent to a carboxylic acid group. np-mrd.orgfoodb.cahmdb.ca Structurally, it is an ester formed from pyruvic acid and cis-3-hexen-1-ol. The presence of the cis isomer configuration in the hexenyl chain is a key feature influencing its chemical reactivity and interactions with biological systems. ontosight.ai
The molecule's chemical formula is C9H14O3. nih.gov From a broader perspective, it can also be categorized under several other chemical classes, highlighting its multifunctional nature.
Table 1: Chemical Classification of cis-3-Hexenyl pyruvate
| Classification Level | Class Name |
| Super Class | Organic acids and derivatives |
| Class | Carboxylic acids and derivatives |
| Sub Class | Keto acids and derivatives |
| Alternative Parent | Alpha-keto acids and derivatives |
| Alternative Parent | Carboxylic acid esters |
| Alternative Parent | Monocarboxylic acids and derivatives |
| Alternative Parent | Ketones |
| Alternative Parent | Organic oxides |
| Alternative Parent | Hydrocarbon derivatives |
| Alternative Parent | Carbonyl compounds |
| Data sourced from multiple chemical databases. np-mrd.orgfoodb.cahmdb.ca |
Biochemically, pyruvates are recognized for their integral roles in metabolic processes, particularly in energy metabolism. ontosight.ai this compound has been detected in plants such as celery stalks (Apium graveolens var. dulce) and wild celeries (Apium graveolens), suggesting its potential as a biomarker for the consumption of these foods. foodb.cahmdb.ca
Overview of Current Research Trajectories
While the body of literature specifically focused on this compound is not extensive, current research points towards several key areas of investigation. foodb.cahmdb.ca
One significant research trajectory involves its role in plant biology, particularly in the context of "green leaf volatiles" (GLVs). ontosight.ai GLVs are released by plants in response to mechanical damage or herbivore attacks and are crucial for plant defense and signaling. ontosight.ai Research is ongoing to elucidate the specific role of this compound within these complex biochemical pathways. ontosight.ai
Another area of study is its atmospheric chemistry. As a volatile organic compound emitted by plants, understanding its reactions in the atmosphere is crucial for environmental modeling. researchgate.net Studies have investigated the kinetics and mechanisms of gas-phase reactions of related cis-3-hexenyl esters with atmospheric oxidants like ozone. researchgate.net
Furthermore, recent multi-omics studies have identified this compound in the context of gut microbiota and metabolite remodeling. For instance, its levels were observed to be significantly up-regulated after the oral administration of epigallocatechin-3-gallate (EGCG), a compound found in green tea, in a study investigating vascular calcification. frontiersin.org This suggests a potential role for this compound in metabolic pathways influenced by dietary components and gut bacteria.
The synthesis and chemical properties of this compound and related compounds are also subjects of academic inquiry. thegoodscentscompany.com This includes understanding its reactivity, which is influenced by the cis configuration of its double bond. ontosight.ai
Table 2: Key Research Findings on this compound and Related Compounds
| Research Area | Key Findings |
| Plant Biology | Implicated in the synthesis of green leaf volatiles (GLVs), which are important for plant defense and signaling. ontosight.ai |
| Atmospheric Chemistry | The atmospheric fate of related C6 hexenyl esters is being studied to understand their environmental impact. researchgate.net |
| Metabolomics | Identified as a metabolite influenced by the administration of EGCG, suggesting a link to gut microbiota and metabolic pathways. frontiersin.org |
| Flavor and Fragrance | Recognized for its green, spicy, and caramellic aroma and oily, green taste, with applications in flavor and fragrance industries. thegoodscentscompany.comchemicalbook.comfragranceu.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-hex-3-enyl] 2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5H,3,6-7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXTZXOBHAYSR-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20887178 | |
| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20887178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, spicy aroma | |
| Record name | (Z)-3-Hexenyl 2-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
75.00 to 77.00 °C. @ 5.00 mm Hg | |
| Record name | cis-3-Hexenyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fats, Soluble (in ethanol) | |
| Record name | (Z)-3-Hexenyl 2-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.982-0.990 | |
| Record name | (Z)-3-Hexenyl 2-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68133-76-6 | |
| Record name | cis-3-Hexenyl pyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl pyruvate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20887178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-HEXENYL PYRUVATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TLP5254U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | cis-3-Hexenyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways
Precursor Compounds and Origin
The journey to cis-3-Hexenyl pyruvate (B1213749) begins with the release of polyunsaturated fatty acids (PUFAs) from cellular membranes. This process is a key upstream event in the lipoxygenase (LOX) pathway, the central metabolic route for GLV synthesis. mdpi.comias.ac.in
Role of Lipid Breakdown in Green Leaves
In plant leaves, cellular membranes, especially those of chloroplasts, are rich in galactolipids. researchgate.net Under normal physiological conditions or in response to stress such as mechanical wounding or herbivore attack, lipases are activated. mdpi.comuliege.be These enzymes hydrolyze complex membrane lipids, releasing free fatty acids into the cytoplasm. researchgate.net This enzymatic degradation of membrane lipids is the initial and critical step that provides the primary substrates for the LOX pathway. mdpi.com In some cases, lipoxygenase can directly oxygenate galactolipids still within the membrane structure. researchgate.net
Unsaturated Fatty Acid Metabolism (e.g., Linolenic Acid)
The primary precursors for the biosynthesis of C6 volatiles are the C18 polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.comuliege.be These fatty acids, liberated from membrane lipids, serve as the initial substrates for the subsequent enzymatic reactions. nih.gov α-linolenic acid is particularly important for the formation of (Z)-3-hexenal, the direct precursor to the alcohol moiety of cis-3-Hexenyl pyruvate. uliege.beias.ac.in The metabolism of these unsaturated fatty acids is the starting point of a branched pathway that can lead to various signaling and defense compounds, with the hydroperoxide lyase (HPL) branch being responsible for GLV production. uliege.bemdpi.com
Enzymatic Mechanisms in Biosynthesis
A cascade of specific enzymes acts sequentially to convert the initial fatty acid precursors into the final esterified product. This enzymatic pathway ensures the rapid and efficient production of volatile compounds when the plant tissue is damaged. mdpi.com
Lipoxygenase (LOX) Activity
The first committed step in the pathway is the dioxygenation of PUFAs, catalyzed by lipoxygenase (LOX) enzymes. mdpi.comnih.govnih.gov LOX introduces a hydroperoxy group onto the fatty acid backbone. Specifically, 13-lipoxygenase (13-LOX) acts on α-linolenic acid to produce (9Z,11E,15Z)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). uliege.beias.ac.in This reaction is stereospecific and is a crucial control point in the pathway. uliege.be Studies in Arabidopsis have identified that LOX2 is essential for the formation of GLVs and that its activity is rapidly triggered by tissue damage. nih.govnih.gov The activation of LOX is thought to be dependent on calcium ions, which are released upon cell disruption. nih.gov
Hydroperoxide Lyase (HPL) Function
The hydroperoxide products of the LOX reaction are then cleaved by the enzyme hydroperoxide lyase (HPL), which is a member of the CYP74 subfamily of cytochrome P450 enzymes. mdpi.comnih.gov HPL cleaves the C-C bond adjacent to the hydroperoxyl group. ias.ac.in The action of 13-HPL on 13-HPOT results in the formation of two smaller molecules: a C6 aldehyde, specifically (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid. uliege.beias.ac.in The production of (Z)-3-hexenal is the key step that generates the carbon skeleton for the alcohol part of many GLVs. ias.ac.in Silencing the HPL gene in plants has been shown to dramatically reduce the production of C6 volatiles. researchgate.net
Acyltransferase Involvement in Esterification
The final step in the formation of volatile esters is the esterification of an alcohol with an acyl-CoA. The (Z)-3-hexenal produced by HPL is first reduced to its corresponding alcohol, (Z)-3-hexenol (also known as leaf alcohol), by the action of alcohol dehydrogenase (ADH). nih.gov This alcohol can then be esterified by an alcohol acyltransferase (AAT). nih.govfrontiersin.org AATs catalyze the transfer of an acyl group, such as an acetyl group from acetyl-CoA or in the case of this compound, a pyruvoyl group from pyruvoyl-CoA, to the alcohol. nih.govjst.go.jpnih.gov Research on various plants has shown that AATs have specificity for different alcohol and acyl-CoA substrates, which contributes to the diversity of esters produced. nih.govjst.go.jpresearchgate.net For instance, an AAT from Arabidopsis has been shown to catalyze the formation of (Z)-3-hexenyl acetate (B1210297). nih.gov The formation of this compound would therefore require the presence of (Z)-3-hexenol and pyruvoyl-CoA, along with a specific AAT capable of catalyzing the reaction.
Integration within Plant Primary and Secondary Metabolism
The biosynthesis of this compound is a clear example of the integration between primary and secondary plant metabolism. fiveable.me Primary metabolism encompasses the essential chemical reactions for growth, development, and reproduction, while secondary metabolism produces compounds that are often involved in defense and signaling. nih.gov
The pyruvate moiety of the molecule is a direct product of glycolysis, a fundamental pathway in primary metabolism where glucose is broken down to generate energy and metabolic building blocks. fiveable.me This places pyruvate at the very heart of cellular energy flow. mdpi.comnih.gov
Conversely, the cis-3-hexenol portion originates from the lipoxygenase (LOX) pathway, a key route in plant secondary metabolism responsible for producing a class of compounds known as Green Leaf Volatiles (GLVs). nih.govresearchgate.net The biosynthesis of GLVs begins with the fatty acid linolenic acid, a primary metabolite. wikipedia.orggoogle.com Through a series of enzymatic reactions involving lipoxygenase and hydroperoxide lyase, linolenic acid is converted into (Z)-3-hexenal. researchgate.netwikipedia.org This aldehyde is then reduced by an alcohol dehydrogenase to form cis-3-hexenol (also known as leaf alcohol). google.comgoogle.comkyoto-u.ac.jp
The final step in the formation of this compound is the esterification of cis-3-hexenol with pyruvic acid. In plants, alcohols derived from secondary metabolic pathways are often esterified by alcohol acyltransferase (AAT) enzymes, which link them to acyl-group donors. nih.gov This process connects the C6 alcohol from the LOX pathway with the C3 keto acid from glycolysis, perfectly illustrating how precursors from two distinct metabolic domains are combined to create a specialized compound.
Pyruvate Metabolism and Interconnection
Pyruvate holds a uniquely central position in metabolism, acting as a critical branching point that connects several major metabolic routes. nih.govturkupetcentre.net Its fate is highly dependent on the cell's energy status and the availability of oxygen.
Pyruvate as a Central Metabolic Hub
Pyruvate is the end-product of glycolysis, a cytoplasmic process that marks the initial stage of glucose breakdown. turkupetcentre.netpromegaconnections.com From this position, it serves as the linchpin between the anaerobic breakdown of sugar and aerobic respiration. promegaconnections.com In the presence of oxygen, pyruvate is transported into the mitochondria to be converted into acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle for massive ATP production. promegaconnections.commetwarebio.com Beyond its role in energy production, pyruvate is a key precursor for the biosynthesis of numerous essential molecules, including fatty acids and amino acids, making it a pivotal player in both catabolic and anabolic processes. nih.govpromegaconnections.commetwarebio.com This adaptability allows cells to dynamically shift between energy generation and the synthesis of building blocks for growth and maintenance. promegaconnections.comnih.gov
Pyruvate-Derived Compounds and their Biosynthetic Routes
The metabolic versatility of pyruvate allows it to be converted into a wide array of other compounds through various enzymatic pathways. nih.govresearchgate.net These conversions are fundamental for cellular function, providing building blocks for macromolecules and alternative energy substrates.
Key pyruvate-derived compounds include:
Acetyl-CoA: Formed through irreversible oxidative decarboxylation by the pyruvate dehydrogenase (PDH) complex, linking glycolysis to the TCA cycle. mdpi.comturkupetcentre.net
Lactate (B86563): Produced under anaerobic conditions via reduction by lactate dehydrogenase (LDH), a process that regenerates NAD⁺ for sustained glycolysis. turkupetcentre.netmetwarebio.commdpi.com
Alanine (B10760859): Synthesized through a reversible transamination reaction catalyzed by alanine transaminase (ALT), which transfers an amino group from glutamate (B1630785) to pyruvate. metwarebio.comswun.edu.cn
Oxaloacetate: Formed by the carboxylation of pyruvate, a crucial anaplerotic reaction that replenishes TCA cycle intermediates. mdpi.comswun.edu.cn
Acetaldehyde (B116499): In some organisms like yeast, pyruvate is decarboxylated by pyruvate decarboxylase to form acetaldehyde, a precursor to ethanol. lumenlearning.com
Acetoin and 2,3-Butanediol: These compounds are synthesized from pyruvate in certain microorganisms and are used in various industrial applications. nih.gov
Interactive Table: Biosynthetic Routes of Major Pyruvate-Derived Compounds
Users can filter and sort the data below.
| Derived Compound | Key Enzyme | Cofactor(s) | Metabolic Pathway |
| Acetyl-CoA | Pyruvate Dehydrogenase (PDH) Complex | TPP, Lipoic acid, CoA, FAD, NAD⁺ | Link to TCA Cycle |
| L-Lactate | Lactate Dehydrogenase (LDH) | NADH | Lactic Acid Fermentation |
| L-Alanine | Alanine Transaminase (ALT) | Pyridoxal phosphate | Amino Acid Biosynthesis |
| Oxaloacetate | Pyruvate Carboxylase | ATP, Biotin | Anaplerosis / Gluconeogenesis |
| Acetaldehyde | Pyruvate Decarboxylase | TPP, Mg²⁺ | Ethanol Fermentation |
| Acetoin | α-Acetolactate synthase / decarboxylase | TPP | Butanediol Pathway |
Microbial Fermentation Pathways Involving Pyruvate
In the absence of an external electron acceptor for respiration, many microorganisms rely on fermentation to continue producing ATP through glycolysis. lumenlearning.com The primary purpose of fermentation is to regenerate the NAD⁺ consumed during glycolysis by transferring electrons from NADH to an organic molecule, often pyruvate itself or one of its derivatives. lumenlearning.comucla.edu
Two of the most common microbial fermentation pathways are:
Lactic Acid Fermentation: In this pathway, pyruvate is directly reduced to lactic acid by the enzyme lactate dehydrogenase, oxidizing NADH to NAD⁺ in a single step. metwarebio.comucla.edu This process is characteristic of lactic acid bacteria, such as Streptococcus and Lactobacillus. lumenlearning.com
Ethanol Fermentation: This two-step pathway is famously used by yeasts like Saccharomyces cerevisiae. First, pyruvate is decarboxylated by pyruvate decarboxylase to produce acetaldehyde and release CO₂. lumenlearning.com In the second step, alcohol dehydrogenase reduces acetaldehyde to ethanol, regenerating NAD⁺ from NADH. lumenlearning.com
Other microbial fermentation pathways also utilize pyruvate to generate a variety of end products, including propionate, acetate, butyrate, butanol, and succinate, often through more complex series of reactions. ucla.edu For example, E. coli performs a "mixed acid" fermentation that produces lactate, acetate, ethanol, and formate (B1220265) from pyruvate. ucla.edu
Biological Functions and Ecological Significance
Role in Plant Defense and Signaling
Plants employ a sophisticated array of chemical defenses to respond to environmental threats. Volatile organic compounds (VOCs) are a critical component of this defense system, acting as signals both within a single plant and between different plants. scienceopen.comnih.gov GLVs, which are rapidly produced fatty acid derivatives, are among the most important of these signaling molecules. nih.gov
Induction by Mechanical Damage and Herbivory
The release of GLVs is a rapid and immediate response to physical damage to plant tissues. nih.gov This process is initiated when cell membranes are ruptured, either through mechanical means or, more significantly, through the feeding actions of insect herbivores. scienceopen.comnih.gov The lipoxygenase (LOX) pathway is quickly activated, leading to the production and emission of a blend of C6 volatiles. nih.gov
Plants can differentiate between simple mechanical damage and damage caused by herbivores, often through the detection of specific compounds in the insects' oral secretions. wikipedia.org This allows for a tailored defense response, with herbivory typically inducing a more complex and robust emission of volatiles compared to simple wounding. scienceopen.com The blend of herbivore-induced plant volatiles (HIPVs) serves as a specific distress call, indicating the presence and often the type of herbivore. scienceopen.comthefrostlab.com
Phytohormone Signaling Modulation (e.g., Jasmonic Acid Pathway)
The defensive actions prompted by GLVs are intricately linked with phytohormone signaling networks, most notably the jasmonic acid (JA) pathway. researchgate.net The JA pathway is a primary regulatory system for responses to chewing herbivores and necrotrophic pathogens. nih.govnih.gov Both GLVs and jasmonates are synthesized from the same precursors—α-linolenic acid released from damaged cell membranes via the oxylipin pathway. nih.govnih.gov
Exposure to GLVs can directly influence the JA signaling cascade. In maize seedlings, treatment with various GLVs, including cis-3-hexenyl acetate (B1210297), led to a rapid, transient increase in JA levels. nih.gov In primed plants, subsequent herbivore attacks trigger a much more substantial accumulation of JA than in unprimed plants. nih.govbohrium.com This amplified JA signal leads to the increased expression of defense-related genes, which in turn results in the production of anti-herbivore compounds like proteinase inhibitors or toxic secondary metabolites. mdpi.comuv.mx
Interplant Communication via Volatile Emission
Because GLVs are volatile, they can travel through the air from a damaged plant to its undamaged neighbors, serving as a crucial channel for interplant communication. mdpi.commdpi.com This phenomenon, often described as plants "eavesdropping," allows for the coordination of defense responses at a community level. mdpi.com An undamaged plant that detects GLVs from a neighbor under attack can prime its own defenses in anticipation of the threat. nih.govmdpi.com
This airborne signaling has been demonstrated in various ecosystems. For instance, tobacco plants grown near clipped sagebrush experienced less herbivory, a protective effect attributed to the volatiles released by the damaged sagebrush. nih.govmdpi.com This communication is not limited to plants of the same species, highlighting a complex web of chemical information exchange in plant communities. mdpi.com The ability to perceive and respond to these volatile cues provides a clear fitness benefit, enhancing the defensive capacity of the entire plant population. mdpi.comresearchgate.net
Contribution to Plant Volatilome and Chemical Ecology
The total blend of volatile organic compounds emitted by a plant is known as its volatilome. nih.gov This chemical profile is a dynamic interface between the plant and its environment, mediating interactions with insects, microbes, and other plants. researchgate.netnih.gov
Green Leaf Volatiles (GLVs) and their Ecological Roles
GLVs are a foundational component of the plant volatilome, universally recognized by the characteristic "green odor" they produce upon tissue damage, such as cutting grass. mdpi.com Their ecological functions are multifaceted and critical for plant survival.
Direct Defense : GLVs can possess antimicrobial and antifungal properties, helping to protect wounded tissue from infection by opportunistic pathogens. wikipedia.orgresearchgate.net
Indirect Defense : A primary role of GLVs is attracting the natural enemies of herbivores. thefrostlab.com Parasitic wasps and predatory insects use these volatile cues to locate their prey. wikipedia.org For example, corn plants under attack by caterpillars release a blend of volatiles, including GLVs, that attracts wasps to parasitize the caterpillars. wikipedia.org
Signaling : As detailed previously, GLVs are potent signaling molecules for both within-plant (systemic) and between-plant communication, preparing undamaged tissues and neighboring plants for impending threats. mdpi.com
Table 2: Summary of Ecological Roles of Green Leaf Volatiles (GLVs)
| Ecological Role | Mechanism | Example Organisms Involved | Ecological Outcome |
|---|---|---|---|
| Direct Defense | Antimicrobial/Antifungal Activity | Pathogenic Fungi and Bacteria | Protection of Damaged Tissue from Infection |
| Indirect Defense | Attraction of Herbivore Natural Enemies | Herbivorous Caterpillars, Parasitic Wasps, Predatory Mites | Reduction of Herbivore Pressure |
| Plant-Plant Communication | Airborne Volatile Signaling ("Eavesdropping") | Neighboring Plants (Conspecific and Heterospecific) | Community-level Defense Priming |
| Herbivore Deterrence | Repellent or Anti-feedant Properties | Certain Insect Herbivores | Reduced Plant Consumption |
Attraction of Herbivore Natural Enemies
Herbivore-induced plant volatiles (HIPVs) play a crucial role in indirect plant defense by attracting the natural enemies of herbivores, such as predators and parasitoids. nih.govnih.govnih.gov Green leaf volatiles, including compounds chemically related to cis-3-Hexenyl pyruvate (B1213749), are often among the first signals released upon herbivore feeding. doi.org This rapid emission provides timely and reliable information to foraging natural enemies about the location of their prey. nih.gov
Numerous studies have demonstrated the attraction of various predators and parasitoids to specific GLVs or blends thereof. nih.gov For instance, maize plants damaged by caterpillars release a blend of volatiles, including GLVs, that is highly attractive to parasitic wasps that lay their eggs in the caterpillars. wikipedia.org Research on Arabidopsis has shown that increased production of GLVs following herbivory leads to a higher attraction of parasitic wasps and consequently, a higher rate of parasitism on the herbivores. nih.gov
The general mechanism involves the release of these volatile compounds from the site of damage, which then disperse into the surrounding environment. Natural enemies of the herbivores have evolved to detect these chemical cues, which guide them to their hosts or prey. researchgate.net This tritrophic interaction (plant-herbivore-natural enemy) is a cornerstone of many ecological communities and a key component of natural pest control.
| Green Leaf Volatile | Herbivore | Attracted Natural Enemy | Plant Species |
|---|---|---|---|
| (Z)-3-Hexenol | Caterpillars | Parasitic Wasps (e.g., Cotesia marginiventris, Microplitis rufiventris) | Maize |
| (Z)-3-Hexenyl acetate | Caterpillars (Pieris rapae) | Parasitic Wasp (Cotesia glomerata) | Arabidopsis |
| General GLVs | Spider Mites (Tetranychus urticae) | Predatory Mite (Phytoseiulus persimilis) | Lima Bean |
Potential as a Biological Marker
The detection of specific volatile organic compounds (VOCs) in plants can serve as a biological marker for various physiological states, including stress responses to herbivory or pathogen attack. The unique blend of volatiles emitted by a plant can change depending on the type and extent of damage, providing a chemical signature of its condition.
cis-3-Hexenyl pyruvate has been identified as a volatile compound present in celery (Apium graveolens). foodb.careading.ac.ukresearchgate.net Specifically, it has been detected in celery stalks (Apium graveolens var. dulce) and wild celery (Apium graveolens). foodb.ca The presence of this compound contributes to the characteristic aroma profile of celery. researchgate.net
The composition of volatile compounds in celery, including terpenes, phthalides, aldehydes, and esters like this compound, can vary significantly based on factors such as the plant's developmental stage, genotype, and environmental conditions, including stress. researchgate.netmdpi.com For instance, the levels of different VOCs change as the celery plant matures. researchgate.net
Given that GLV emissions are a well-established response to herbivore damage, the detection and quantification of this compound in different celery tissues could potentially serve as a biomarker for herbivore stress. An increase in the emission of this compound from celery leaves or petioles could indicate ongoing herbivory, even before visible damage is apparent. However, further research is needed to establish a direct correlation between specific herbivore attacks and the emission levels of this compound in distinct celery tissues.
| Compound Class | General Role/Significance | Presence in Celery |
|---|---|---|
| Terpenes (e.g., D-limonene, β-myrcene, γ-terpinene) | Contribute to aroma, defense against herbivores and pathogens. nih.gov | Yes nih.gov |
| Phthalides | Contribute significantly to the characteristic celery aroma. reading.ac.uk | Yes reading.ac.uk |
| Aldehydes (e.g., (E)-2-Hexenal) | Component of the "green" aroma, often released upon tissue damage. nih.gov | Yes nih.gov |
| Esters (e.g., This compound) | Contribute to the floral and fruity notes of the aroma profile. researchgate.net | Yes foodb.careading.ac.ukresearchgate.net |
Enzymology and Biocatalysis
Characterization of Enzymes Involved in cis-3-Hexenyl pyruvate (B1213749) Metabolism
The metabolism of cis-3-Hexenyl pyruvate in biological systems likely involves several key enzyme families responsible for either its formation (anabolism) or breakdown (catabolism). These enzymes are typically characterized by their specificity for the substrates they act upon and their efficiency in catalyzing reactions. The primary enzymes of interest are esterases/lipases, which act on the ester linkage, and reductases, which can target the ketone functional group of the pyruvate moiety.
Esterases and Lipases: These enzymes (EC 3.1.1.x) are prime candidates for both the synthesis and hydrolysis of this compound. Lipases, a subclass of esterases, are particularly versatile and can function in non-aqueous environments to catalyze esterification. scielo.brresearchgate.net Their substrate specificity is often broad. For example, lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B) are widely used for the synthesis of various flavor esters, including cis-3-hexenyl acetate (B1210297), demonstrating their ability to accept cis-3-hexenol as a substrate. cnr.it The specificity for the acid portion can vary, but many lipases are capable of utilizing short-chain organic acids. Therefore, it is highly probable that these enzymes can catalyze the reaction between cis-3-hexenol and a pyruvate donor. The efficiency of these enzymes is often measured by their kinetic parameters, such as K_m (Michaelis constant, indicating substrate affinity) and k_cat (turnover number, indicating catalytic rate). For instance, a lipase from Aspergillus niger has been characterized for its ability to synthesize various flavor esters, with its kinetic parameters determined using a model substrate. nih.gov
Oxidoreductases: The ketone group in the pyruvate moiety of this compound is a target for oxidoreductases (EC 1.1.1.x), such as alcohol dehydrogenases or keto-ester reductases. These enzymes catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. Studies have shown that various microorganisms, including Candida parapsilosis, can perform biocatalytic reduction of α-keto esters (e.g., ethyl pyruvate) to optically enriched α-hydroxy esters. abap.co.inabap.co.in This indicates that the pyruvate ester structure is a viable substrate for these enzymes. The specificity is often high for the (S)- or (R)-enantiomer of the resulting alcohol, a valuable trait in fine chemical synthesis. abap.co.in
Below is a table summarizing the catalytic properties of representative enzymes that could potentially act on substrates analogous to this compound.
| Enzyme | Source Organism | Substrate | K_m | V_max | k_cat | k_cat/K_m | Reference |
| An-lipase | Aspergillus niger F0215 | p-Nitrophenyl caprylate (pNPC) | 26.7 mmol/L | 129.9 mmol/(L·h) | 23.2 s⁻¹ | 0.8 /mM/s | nih.gov |
| Carbonyl Reductase | Candida parapsilosis ATCC 7330 | Ethyl pyruvate | - | - | - | - | abap.co.in |
Note: Kinetic data for carbonyl reductase on ethyl pyruvate is often reported in terms of % conversion and enantiomeric excess (ee) rather than specific kinetic parameters in literature.
The catalytic mechanisms of enzymes acting on this compound would follow established principles for their respective classes.
Esterase/Lipase Catalysis: Lipases and esterases that belong to the α/β-hydrolase superfamily typically employ a serine hydrolase mechanism. scielo.br The active site contains a catalytic triad, most commonly composed of serine, histidine, and an acidic residue (aspartate or glutamate). In hydrolysis, the serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester bond in this compound. This forms a tetrahedral intermediate, which then collapses to release cis-3-hexenol and an acyl-enzyme intermediate (with pyruvate bound to the serine). The acyl-enzyme is then hydrolyzed by a water molecule to release pyruvic acid and regenerate the free enzyme. For synthesis (esterification), the mechanism is the reverse, starting with the acylation of the enzyme by a pyruvate donor, followed by a nucleophilic attack from the hydroxyl group of cis-3-hexenol. begellhouse.com
Oxidoreductase Catalysis: The reduction of the keto group in the pyruvate moiety by a keto-ester reductase is a stereospecific reaction that relies on a hydride carrier, typically NADH or NADPH. The enzyme binds both the cofactor and the substrate in its active site in a specific orientation. The reaction proceeds via the transfer of a hydride ion from the cofactor to the si- or re-face of the carbonyl carbon of the pyruvate group. nih.gov A proton is subsequently transferred from an acidic residue in the enzyme's active site to the carbonyl oxygen, resulting in the formation of a chiral hydroxyl group and yielding cis-3-hexenyl lactate (B86563). The oxidized cofactor (NAD⁺ or NADP⁺) is then released, followed by the product.
Enzyme Engineering for Modified Production or Transformation
The natural properties of enzymes may not always be optimal for industrial applications. Protein engineering offers powerful tools to tailor enzymes for enhanced stability, activity, selectivity, or altered substrate specificity. mdpi.com For enzymes relevant to this compound, engineering efforts could focus on improving lipase efficiency for synthesis or modifying the substrate range of reductases.
Computational tools and rational design are increasingly used to guide these modifications. mdpi.com For a lipase intended for this compound synthesis, engineering strategies could include:
Modifying the Substrate-Binding Pocket: The size and hydrophobicity of the active site tunnel can be altered to better accommodate the cis-3-hexenol alcohol and the pyruvate acyl donor. For example, replacing bulky amino acid residues with smaller ones can expand the binding pocket. nih.gov
Enhancing Thermostability: Introducing disulfide bonds or increasing the number of salt bridges and hydrogen bonds on the enzyme surface can improve its stability at higher reaction temperatures, which can increase reaction rates and substrate solubility. mdpi.com
Improving Solvent Resistance: For synthesis in non-aqueous media, mutations can be introduced to enhance an enzyme's stability and activity in organic solvents. mdpi.com
Similarly, a keto-ester reductase could be engineered to alter its substrate specificity to favor larger ester groups or to change its stereoselectivity, providing access to different isomers of the reduced product.
Biocatalytic Applications in Synthesis or Degradation
The use of enzymes (biocatalysis) offers a green and highly selective alternative to traditional chemical methods for producing and transforming fine chemicals like flavor esters. begellhouse.comresearchgate.net
Applications in Synthesis: The primary biocatalytic application for this compound is its synthesis for use as a natural flavor and fragrance compound. Lipase-catalyzed esterification is a well-established method for producing "natural" flavor esters. nih.govresearchgate.net A potential synthetic route would involve the reaction of cis-3-hexenol with a pyruvate donor, such as pyruvic acid or an alkyl pyruvate (via transesterification), catalyzed by an immobilized lipase like Novozym 435. cnr.it Conducting the reaction in a solvent-free system or in a green solvent (e.g., 2-methyltetrahydrofuran) minimizes environmental impact and simplifies product purification. cnr.it The high selectivity of enzymes reduces the formation of unwanted byproducts. begellhouse.com
Applications in Degradation/Transformation: Biocatalytic degradation of this compound can be viewed as a key step in its metabolic fate in biological systems or as a method for bioremediation.
Hydrolysis: The most direct degradation pathway is the hydrolysis of the ester bond by esterases, breaking the compound down into cis-3-hexenol and pyruvic acid. pnas.org Both of these products can be readily assimilated into the central metabolism of microorganisms. Pyruvic acid is a key hub in metabolism, entering pathways like the citric acid cycle. wikipedia.org
Reduction: As previously mentioned, keto-ester reductases can transform this compound into cis-3-hexenyl lactate. abap.co.in This biotransformation creates a new chiral compound with potentially different sensory or biological properties.
Microbial Degradation: Whole microbial cells can be used to degrade this compound. Microorganisms possess diverse metabolic pathways capable of breaking down complex organic molecules. nih.gov The degradation would likely begin with extracellular hydrolysis of the ester, followed by the catabolism of the hexenol and pyruvate components. The unsaturated hexenol chain could be broken down via pathways analogous to fatty acid β-oxidation or pathways used for degrading aromatic compounds. nih.gov
Degradation Pathways and Environmental Fate
Atmospheric Chemistry and Degradation Kinetics
Once volatilized into the atmosphere, cis-3-Hexenyl pyruvate (B1213749), like other unsaturated esters, is subject to degradation by key atmospheric oxidants. nih.gov These reactions are critical in determining its atmospheric lifetime and its contribution to the formation of secondary atmospheric pollutants.
The primary removal pathways for unsaturated esters in the troposphere are gas-phase reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃). nih.govnih.gov The presence of a carbon-carbon double bond in the hexenyl moiety of cis-3-Hexenyl pyruvate makes it particularly susceptible to attack by these oxidants.
While specific kinetic data for this compound is not extensively documented, a substantial body of research on structurally similar cis-3-hexenyl esters provides insight into its likely reactivity. The rate of reaction is influenced by the nature of the ester's acyl group. nih.govrsc.org
Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is a dominant degradation pathway for unsaturated esters during the daytime. nih.gov Studies on a series of cis-3-hexenyl esters have determined their reaction rate coefficients, which are crucial for modeling atmospheric behavior.
Reaction with Ozone (O₃): Ozonolysis is another significant degradation mechanism, particularly in regions with higher ozone concentrations or during nighttime. The reaction of ozone with the C=C double bond leads to the formation of a primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. mit.edu Kinetic studies show that the reactivity of cis-3-hexenyl esters with ozone is significant. nih.govrsc.orgresearchgate.net
The table below summarizes experimentally determined gas-phase reaction rate coefficients for several cis-3-hexenyl esters with OH radicals and Ozone at 298 K. This data serves as a proxy for the expected reactivity of this compound.
Table 1: Gas-Phase Reaction Rate Coefficients for cis-3-Hexenyl Esters with OH and O₃ at 298 K
| Compound | k(OH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | k(O₃) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| cis-3-Hexenyl formate (B1220265) | 4.13 ± 0.45 nih.gov | 4.5 ± 0.5 researchgate.net |
| cis-3-Hexenyl acetate (B1210297) | 4.19 ± 0.38 nih.gov | 5.5 ± 0.6 researchgate.net |
| cis-3-Hexenyl propionate | Data Not Available | 7.62 ± 0.88 rsc.org |
| cis-3-Hexenyl butyrate | Data Not Available | 12.34 ± 1.59 rsc.org |
| cis-3-Hexenyl isobutyrate | 4.84 ± 0.39 nih.gov | 7.9 ± 0.9 researchgate.net |
| cis-3-Hexenyl hexanoate | 7.00 ± 0.56 nih.gov | 15.3 ± 1.7 researchgate.net |
The atmospheric oxidation of cis-3-hexenyl esters and other green leaf volatiles is known to contribute to the formation of Secondary Organic Aerosols (SOA). nih.govnih.gov The oxidation products are often less volatile than the parent compound and can subsequently partition from the gas phase to the particle phase, creating or contributing to aerosol mass. researchgate.netsemanticscholar.org
Studies on the ozonolysis of cis-3-hexenyl acetate and cis-3-hexenol have confirmed the production of SOA. nih.govnih.gov The molar yields of SOA from the OH-initiated and O₃-initiated oxidation of cis-3-hexenyl acetate have been reported, with ozonolysis showing a significantly higher yield. nih.gov The chemical composition and optical properties of the resulting SOA can be complex and are influenced by environmental conditions such as humidity. nih.gov Given its structural similarity, the oxidation of this compound is also expected to be a source of SOA in the atmosphere.
Based on the kinetic data for related esters, the atmospheric lifetimes of this compound can be estimated.
Table 2: Calculated Atmospheric Lifetimes of Selected cis-3-Hexenyl Esters
| Compound | Lifetime (vs. OH)¹ | Lifetime (vs. O₃)² |
|---|---|---|
| cis-3-Hexenyl formate | ~6.6 hours | ~6.2 hours |
| cis-3-Hexenyl acetate | ~6.5 hours | ~5.1 hours |
| cis-3-Hexenyl isobutyrate | ~5.7 hours | ~3.5 hours |
| cis-3-Hexenyl hexanoate | ~3.9 hours | ~1.8 hours |
¹Calculated using k(OH) values from Table 1 and a 12-hour average global OH concentration of 2.0 x 10⁶ molecules cm⁻³.
²Calculated using k(O₃) values from Table 1 and a 24-hour average global O₃ concentration of 7.0 x 10¹¹ molecules cm⁻³.
The short calculated lifetimes, on the order of hours, indicate that this compound is unlikely to persist in the atmosphere for long periods or undergo long-range transport. nih.gov Its rapid degradation implies a localized impact on air quality, contributing to the formation of ozone and secondary organic aerosols in the vicinity of its emission. nih.gov
Microbial Degradation Research
Research specifically detailing the microbial degradation of this compound is limited. However, the compound is an ester that can be readily hydrolyzed by microbial esterases into cis-3-hexenol and pyruvate. Both of these hydrolysis products are known to be involved in microbial metabolic pathways. The focus here is on the fate of the pyruvate moiety, a central hub in cellular metabolism. nih.govmdpi.com
Pyruvate is the end product of glycolysis, one of the most fundamental and widespread metabolic pathways for carbohydrate breakdown in microorganisms. microbenotes.commdpi.com Once formed, the fate of pyruvate depends on the specific microorganism and the presence or absence of oxygen. It serves as a critical branch point, channeling carbon into various catabolic and anabolic routes. wikipedia.orgresearchgate.net
Aerobic Respiration: In the presence of oxygen, pyruvate is typically converted to acetyl-CoA by the pyruvate dehydrogenase complex. mdpi.com Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, generating significant amounts of ATP through oxidative phosphorylation. researchgate.net
Anaerobic Respiration (Fermentation): In the absence of oxygen, microorganisms utilize fermentation pathways to reoxidize the NADH produced during glycolysis, allowing ATP production to continue. microbenotes.com Pyruvate is the terminal electron acceptor in many fermentation processes, being converted into a variety of end products such as:
Lactate (B86563): In lactic acid fermentation, pyruvate is reduced to lactate by the enzyme lactate dehydrogenase. microbenotes.com
Ethanol: In alcoholic fermentation, common in yeasts and some bacteria, pyruvate is first decarboxylated to acetaldehyde (B116499), which is then reduced to ethanol. microbenotes.comwikipedia.org
Formate: Under anaerobic conditions, some bacteria like E. coli use the enzyme pyruvate formate-lyase to convert pyruvate into acetyl-CoA and formate. mdpi.com
Other Products: Depending on the organism, pyruvate can also be a precursor to succinate, acetate, butanol, and 2,3-butanediol. nih.govresearchgate.net
The microbial transformation of pyruvate is mediated by a diverse set of enzymes that are central to the metabolic flexibility of microorganisms. mdpi.com The regulation of these enzymes allows microbes to adapt to changing environmental conditions.
Table 3: Key Enzymes in Microbial Pyruvate Catabolism
| Enzyme | Reaction Catalyzed | Metabolic Pathway | Typical Conditions |
|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDH) | Pyruvate → Acetyl-CoA + CO₂ | TCA Cycle Precursor | Aerobic mdpi.com |
| Pyruvate Formate-Lyase (PFL) | Pyruvate + CoA → Acetyl-CoA + Formate | Mixed-Acid Fermentation | Anaerobic mdpi.com |
| Lactate Dehydrogenase (LDH) | Pyruvate → Lactate | Lactic Acid Fermentation | Anaerobic microbenotes.com |
| Pyruvate Decarboxylase (PDC) | Pyruvate → Acetaldehyde + CO₂ | Ethanol Fermentation | Anaerobic mdpi.com |
| Pyruvate Oxidase (POX) | Pyruvate → Acetate + CO₂ | Acetate Formation | Aerobic mdpi.com |
The catabolism of aromatic compounds, which can be derived from lignin, can also be engineered in microorganisms like Pseudomonas putida to funnel into the production of pyruvate. nih.gov This demonstrates the central role of pyruvate metabolism and the potential for various organic compounds to be channeled through these core pathways. The enzymes involved in these upstream pathways, such as those in the β-ketoadipate pathway, ultimately lead to intermediates that feed into the TCA cycle or are converted to pyruvate. nih.gov
Advanced Analytical Methodologies in Cis 3 Hexenyl Pyruvate Research
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a cornerstone in the chemical analysis of cis-3-Hexenyl pyruvate (B1213749), providing fundamental insights into its molecular structure and concentration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used in metabolomics for the simultaneous analysis of numerous metabolites in complex biological samples. nih.govresearchgate.net It provides detailed information about the chemical structure and quantity of compounds present. nih.gov In the context of cis-3-Hexenyl pyruvate research, ¹H and ¹³C NMR are instrumental for confirming the compound's structural identity.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would confirm the presence of the ethyl group, the cis-double bond, the methylene (B1212753) groups adjacent to the ester oxygen, and the pyruvate moiety. ucl.ac.uk Two-dimensional (2D) NMR experiments, such as COSY and HMBC, can further establish the connectivity between protons and carbons, providing unambiguous structural elucidation. ucl.ac.uk While specific NMR studies dedicated solely to this compound are not extensively published, the application of NMR in metabolomics allows for its identification and quantification within a complex mixture of metabolites. researchgate.net
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃-CH₂- (Terminal methyl) | ~0.9-1.0 | Triplet (t) | ~7.5 |
| CH₃-C=O (Pyruvate methyl) | ~2.4-2.5 | Singlet (s) | N/A |
| CH₃-CH₂-CH= | ~2.0-2.1 | Quintet (p) | ~7.5 |
| =CH-CH₂-CH₂-O- | ~2.3-2.4 | Quartet (q) | ~7.0 |
| -CH₂-O-C=O | ~4.2-4.3 | Triplet (t) | ~7.0 |
| -CH=CH- (Olefinic) | ~5.3-5.6 | Multiplet (m) | ~10.0 (cis) |
Mass Spectrometry (MS) is a highly sensitive analytical technique essential for the analysis of metabolites. nih.gov It is commonly coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC) to analyze complex mixtures. ucl.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. nih.gov In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase. Upon entering the mass spectrometer, it is ionized, typically by electron impact (EI), which causes fragmentation of the molecule. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint that allows for positive identification by comparison to spectral libraries. escholarship.org This technique can be used for both the identification and quantification of this compound in various samples, from plant extracts to food products. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable tool, especially for less volatile or thermally unstable compounds. While this compound is volatile, LC-MS can be employed for its analysis in complex liquid matrices without the need for derivatization. nih.gov In LC-MS, the compound is separated in a liquid mobile phase and then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI), which typically results in less fragmentation and a prominent molecular ion peak, aiding in the determination of the molecular weight. nih.gov
| m/z (Mass-to-Charge Ratio) | Potential Fragment Identity |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 87 | [C₄H₇O₂]⁺ (Pyruvate fragment) |
| 83 | [C₆H₁₁]⁺ (Hexenyl fragment) |
| 55 | [C₄H₇]⁺ |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. xjtu.edu.cn
In the context of this compound, FTIR is an excellent tool for real-time, in-situ monitoring of chemical reactions, such as its synthesis or degradation. mt.com For example, during the esterification reaction to produce this compound from cis-3-hexenol and pyruvic acid, FTIR can track the disappearance of the O-H stretch from the alcohol and carboxylic acid and the appearance of the characteristic C=O (ester) and C-O stretches of the product. researchgate.net This allows for the precise determination of reaction kinetics, endpoints, and the detection of any intermediates or by-products, facilitating process optimization. mt.comchemrxiv.org
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Indication |
|---|---|---|---|
| O-H (from cis-3-hexenol) | ~3200-3600 | Stretch | Reactant consumption |
| C=O (from pyruvic acid) | ~1700-1725 | Stretch | Reactant consumption |
| C=O (Ester in product) | ~1735-1750 | Stretch | Product formation |
| C=O (Keto in product) | ~1715-1725 | Stretch | Product formation |
| C-O (Ester in product) | ~1000-1300 | Stretch | Product formation |
| =C-H (cis) | ~675-730 | Bend (out-of-plane) | Confirmation of cis-isomer |
Chromatographic Separations for Compound Analysis
Chromatographic techniques are fundamental for isolating this compound from complex mixtures, enabling accurate identification and quantification.
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile organic compounds. nih.govresearchgate.net The principle of GC involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. mdpi.com
For profiling volatile compounds in a sample containing this compound, GC provides high resolution, allowing it to be separated from other structurally similar compounds, such as other esters or green leaf volatiles. researchgate.netnih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for its identification under specific analytical conditions. Following separation, the compound can be quantified using various detectors, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly effective for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples. mdpi.com It is frequently coupled with GC-MS for the analysis of flavors and fragrances. nih.govmdpi.com
In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS. mdpi.com This technique is highly sensitive and ideal for analyzing trace levels of this compound in complex matrices like fruits, vegetables, and beverages. researchgate.netnih.gov
Derivatization Strategies for Enhanced Analysis
In the analytical study of volatile and semi-volatile organic compounds such as this compound, derivatization is a critical chemical modification technique employed to enhance analytical performance. mdpi.com The process involves converting the analyte into a new compound with properties more suitable for a specific analytical method, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC). colostate.edulibretexts.org For this compound, an alpha-keto acid ester, derivatization primarily targets the carbonyl (keto) functional group to improve volatility, increase thermal stability, and enhance detector response and peak separation. foodb.cagcms.czhmdb.ca
The primary goals of derivatizing this compound and similar keto esters include:
Improved Chromatographic Behavior: Reducing the polarity of the molecule minimizes interactions with the column, leading to better peak shape and resolution. weber.hunih.gov
Enhanced Volatility: Converting the compound to a more volatile form is essential for analysis by gas chromatography. libretexts.orggcms.cz
Increased Detector Sensitivity: Introducing specific functional groups can significantly increase the response of detectors like the electron capture detector (ECD) or improve ionization efficiency in mass spectrometry (MS). mdpi.comweber.hu
The most common derivatization approaches applicable to the analysis of this compound involve silylation and methoximation, often targeting the pyruvate moiety. libretexts.orgnih.gov
Key Derivatization Reactions
Methoximation Methoximation is a widely used derivatization technique specifically for compounds containing ketone or aldehyde functional groups. nih.gov The reaction targets the carbonyl group of the pyruvate structure in this compound. It involves reacting the analyte with a methoximating agent, such as methoxyamine hydrochloride (MeOx), typically in a solvent like pyridine (B92270) which also acts as a catalyst. nih.gov
This reaction converts the carbonyl group into a methoxime derivative. nih.gov The primary benefits of this process are the stabilization of the molecule by preventing tautomerization (keto-enol equilibrium) and the reduction of possible stereoisomers, which simplifies the resulting chromatogram and increases detection sensitivity. nih.gov
Silylation Silylation is one of the most prevalent derivatization methods in GC analysis. weber.hu It involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group [-Si(CH3)3]. nih.gov While this compound lacks highly active hydrogens like those in alcohols or carboxylic acids, silylation is often performed as a subsequent step after methoximation in the analysis of complex biological samples containing various metabolites. nih.govsigmaaldrich.com The most common silylating reagent is N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.gov
In a typical two-step procedure, methoximation is performed first to protect the carbonyl group, followed by silylation to derivatize other functional groups in the sample matrix. nih.gov However, research on similar small molecules has shown that the derivatization strategy must be optimized for the specific analytes of interest.
Alkylation Alkylation involves replacing an active hydrogen with an alkyl group, most commonly used to convert carboxylic acids and phenols into their corresponding esters or ethers. libretexts.orgweber.hu This technique is highly effective for producing stable derivatives with excellent chromatographic properties. colostate.edugcms.cz While this compound is already an ester, this method is relevant for analyzing potential hydrolysis byproducts, such as pyruvic acid. Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to create derivatives that are highly sensitive to electron capture detectors (ECD). libretexts.org
The table below summarizes these key strategies.
Table 1: Overview of Derivatization Strategies for Keto Esters
| Derivatization Strategy | Target Functional Group | Common Reagent(s) | Primary Analytical Enhancement |
|---|---|---|---|
| Methoximation | Ketone (Carbonyl) | Methoxyamine hydrochloride (MeOx) | Stabilizes molecule, prevents multiple isomers, improves peak shape. nih.gov |
| Silylation | Active Hydrogens (in mixture) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. weber.hunih.gov |
| Alkylation | Carboxylic Acids, Phenols | Pentafluorobenzyl bromide (PFB-Br), BF3/Methanol | Forms stable esters, enhances ECD response. colostate.edulibretexts.org |
Detailed Research Findings: Differential Derivatization for Pyruvate
Although literature specifically detailing the derivatization of this compound is scarce, studies on the analysis of pyruvate provide critical insights. foodb.cahmdb.ca Research focused on separating structurally similar metabolites, such as lactate (B86563) and pyruvate, highlights the importance of selecting an optimal derivatization protocol.
One study utilizing two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) found that a common two-step derivatization method, involving methoximation with MeONH₂ followed by silylation with MSTFA, failed to separate lactate and pyruvate. researchgate.net The resulting derivatives co-eluted in the chromatogram, making individual quantification impossible. researchgate.net
However, a modified one-step protocol that omitted the initial methoximation step and used only the silylating agent (MSTFA) resulted in the successful separation of the two compounds. researchgate.net The trimethylsilane (B1584522) adducts of lactate and pyruvate formed in this single-step reaction were sufficiently different to be resolved by the GCxGC-MS system. researchgate.net This finding demonstrates that derivatization reactions must be carefully tailored to the specific analytical challenge. For a sample containing this compound, this suggests that direct silylation could be a viable strategy, potentially avoiding the complexities of the two-step approach depending on the sample matrix and analytical goals.
The following table compares the outcomes of the two derivatization protocols for pyruvate analysis.
Table 2: Comparison of Derivatization Protocols for Pyruvate GCxGC-MS Analysis
| Protocol | Derivatization Steps | Reagent(s) | Outcome for Lactate/Pyruvate Separation | Reference |
|---|---|---|---|---|
| Two-Step Protocol | 1. Methoximation2. Silylation | 1. MeONH₂2. MSTFA | Inefficient separation (co-elution of derivatives). | researchgate.net |
| One-Step Protocol | 1. Silylation | 1. MSTFA | Efficient separation of trimethylsilane adducts. | researchgate.net |
This research underscores that while multi-step derivatizations are common in metabolomics, a simplified approach can sometimes yield superior chromatographic resolution for specific target compounds like pyruvates. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
The atmospheric degradation of volatile organic compounds, including esters like cis-3-Hexenyl pyruvate (B1213749), is a significant area of research. The primary reaction pathways in the atmosphere involve reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).
Experimental and theoretical studies on a series of cis-3-hexenyl esters provide a framework for understanding the reactivity of the cis-3-hexenyl moiety. The gas-phase reaction of cis-3-hexenyl esters with OH radicals is primarily initiated by the addition of the OH radical to the C=C double bond. The rate coefficients for these reactions are on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov. For instance, the rate coefficient for the reaction of cis-3-hexenyl acetate (B1210297) with OH radicals has been experimentally determined nih.gov.
DFT calculations on related systems, such as the reaction of cis-3-hexene with OH radicals, have been used to investigate the reaction mechanism and to calculate theoretical rate coefficients researchgate.net. These studies typically involve locating the transition state structures for the addition of the OH radical to the double bond and calculating the activation energies. The results indicate that the reaction proceeds through a low-energy barrier, consistent with the high reaction rates observed experimentally researchgate.net.
Similarly, the ozonolysis of cis-3-hexenyl esters has been investigated. The reaction is initiated by the cycloaddition of ozone to the C=C double bond, forming a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. Theoretical studies on the ozonolysis of cis-3-hexenyl acetate using DFT have helped to elucidate this complex reaction mechanism acs.org.
For the pyruvate moiety, DFT studies on pyruvic acid have explored its isomers and decarboxylation pathways rsc.orgresearchgate.net. These studies indicate that the decarboxylation of pyruvic acid has a high activation barrier in the absence of a catalyst rsc.org. The reactivity of the pyruvate group in cis-3-Hexenyl pyruvate would likely be influenced by the electron-withdrawing nature of the ester group.
Table 1: Experimentally Determined Gas-Phase Reaction Rate Coefficients for Related cis-3-Hexenyl Esters with OH Radicals and Ozone
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| cis-3-Hexenyl acetate | OH | (7.84 ± 1.64) × 10⁻¹¹ | acs.org |
| cis-3-Hexenyl formate (B1220265) | OH | (4.61 ± 0.71) × 10⁻¹¹ | acs.org |
| cis-3-Hexenyl acetate | O₃ | (5.77 ± 0.70) × 10⁻¹⁷ | nih.govacs.org |
| cis-3-Hexenyl formate | O₃ | (4.06 ± 0.66) × 10⁻¹⁷ | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. It relies on the properties of the transition state, which is the highest energy point along the reaction coordinate.
In the context of the atmospheric reactions of this compound, TST can be applied in conjunction with quantum chemical calculations to determine theoretical rate constants. For the reaction of the cis-3-hexenyl moiety with OH radicals, for example, the vibrational frequencies and rotational constants of the reactants and the transition state, obtained from DFT calculations, are used as input for the TST equations. Microcanonical variational TST has been used to calculate the rate coefficients for the reaction of cis-3-hexene with OH radicals, showing good agreement with experimental values researchgate.net. This approach considers the multiple conformations of the reactants and transition states, which is crucial for flexible molecules like this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules and their interactions with other molecules, such as enzymes or receptors.
While there are no specific molecular modeling studies on the interaction of this compound with enzymes, studies on related pyruvate-metabolizing enzymes can provide insights. For example, molecular dynamics simulations have been used to investigate cofactor activation and substrate binding in pyruvate decarboxylase nih.gov. These simulations have shed light on the role of specific amino acid residues in the active site and the mechanism of substrate binding and catalysis nih.gov.
Molecular docking and molecular dynamics simulations are also employed to identify potential inhibitors or activators of enzymes. For instance, these methods have been used to explore potential allosteric activators of pyruvate kinase jove.com. Such studies typically involve docking a library of small molecules into the enzyme's binding site and then using molecular dynamics to assess the stability of the resulting complexes and the nature of the interactions.
Emerging Research Areas and Future Directions
Genetic and Metabolic Engineering for Enhanced Biosynthesis
The biosynthesis of cis-3-Hexenyl pyruvate (B1213749) involves the convergence of two key metabolic pathways: the lipoxygenase (LOX) pathway, which produces green leaf volatiles (GLVs) like cis-3-hexenol, and the central glycolytic pathway, which yields pyruvate. Enhancing the in vivo or in vitro production of cis-3-Hexenyl pyruvate through genetic and metabolic engineering represents a significant area of future research.
The production of the precursor cis-3-hexenol begins with the oxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX), followed by the cleavage of the resulting hydroperoxide by a hydroperoxide lyase (HPL) to form (Z)-3-hexenal. frontiersin.org This aldehyde is then reduced to cis-3-hexenol by an alcohol dehydrogenase (ADH). mdpi.com Strategies to enhance the flux through this pathway could involve:
Overexpression of Key Enzymes: Increasing the expression of 13-LOX, HPL, and ADH genes in a microbial or plant chassis could lead to higher yields of cis-3-hexenol. google.com
Substrate Channeling: Engineering scaffold proteins that bring the pathway enzymes (LOX, HPL, ADH) into close proximity could increase efficiency and reduce the loss of volatile intermediates.
Increasing Precursor Availability: Enhancing the pool of α-linolenic acid, the initial substrate, is another viable strategy.
On the other side of the molecule, pyruvate is a central metabolite produced during glycolysis. Metabolic engineering efforts to increase its availability are well-established and could be adapted for this purpose. nih.gov Key strategies include:
Deletion of Competing Pathways: Knocking out genes that encode for enzymes that convert pyruvate into other products (e.g., lactate (B86563), ethanol, or acetyl-CoA) can redirect metabolic flux towards pyruvate accumulation. researchgate.net
Deregulation of Allosteric Inhibition: Modifying key enzymes in glycolysis to be less sensitive to feedback inhibition can maintain a high rate of pyruvate production.
Finally, the esterification of cis-3-hexenol with a pyruvate donor would be catalyzed by an alcohol acyltransferase (AAT) or a similar esterase. Identifying or engineering a highly specific and efficient AAT for this reaction is a critical step. A consolidated bioprocess, potentially in a microbial host like Saccharomyces cerevisiae, could be envisioned where both precursor pathways are engineered to function optimally, leading to the efficient biosynthesis of this compound.
Table 1: Potential Genetic Targets for Enhanced this compound Biosynthesis
| Precursor | Target Enzyme | Engineering Strategy | Desired Outcome |
| cis-3-Hexenol | 13-Lipoxygenase (13-LOX) | Overexpression | Increased conversion of α-linolenic acid |
| cis-3-Hexenol | Hydroperoxide Lyase (HPL) | Overexpression, protein engineering | Enhanced cleavage of hydroperoxides to (Z)-3-hexenal |
| cis-3-Hexenol | Alcohol Dehydrogenase (ADH) | Overexpression | Efficient reduction of (Z)-3-hexenal to cis-3-hexenol |
| Pyruvate | Pyruvate Kinase | Deregulation of feedback inhibition | Increased rate of glycolysis and pyruvate formation |
| Pyruvate | Pyruvate Dehydrogenase Complex | Downregulation or modification | Reduced conversion of pyruvate to acetyl-CoA |
| This compound | Alcohol Acyltransferase (AAT) | Identification and overexpression of a specific AAT | Efficient esterification of precursors |
Interdisciplinary Approaches in Chemical Ecology and Plant Science
Green leaf volatiles (GLVs), including alcohols, aldehydes, and their esters, are crucial mediators of plant-insect and plant-plant interactions. nih.govnih.gov While the specific ecological role of this compound is yet to be determined, interdisciplinary research combining chemical ecology and plant science can elucidate its function. Its structural similarity to other well-studied GLV esters, such as (Z)-3-hexenyl acetate (B1210297), suggests it may play a role in:
Indirect Plant Defense: Herbivore-induced GLVs can attract natural enemies (predators and parasitoids) of the attacking herbivores. nih.gov Research could investigate whether the presence of this compound in a plant's volatile blend enhances the recruitment of beneficial insects.
Direct Plant Defense: Some GLVs have direct repellent or deterrent effects on herbivores. nih.gov The pyruvate moiety could confer unique properties that influence the feeding or oviposition behavior of specific insect pests.
Plant-Plant Communication: Airborne GLVs released from a damaged plant can be perceived by neighboring plants, priming their defenses against impending threats. oup.com The potential for this compound to act as such a signaling molecule is an exciting avenue for research.
Future studies will likely involve behavioral assays with various insect species, electrophysiological recordings from insect antennae to test for receptor responses, and field experiments to assess the ecological relevance of this compound under natural conditions.
Advanced Omics Technologies (e.g., Metabolomics-Transcriptomics Integration)
The application of advanced "omics" technologies is set to revolutionize our understanding of specialized plant metabolism, including the biosynthesis and regulation of this compound. Integrating metabolomics (the study of all metabolites) and transcriptomics (the study of all gene transcripts) is a powerful approach to identify genes and pathways.
Plants known to produce this compound, such as celery (Apium graveolens), are ideal subjects for such studies. nih.gov By comparing the metabolite profiles and gene expression patterns of different celery cultivars, or of plants under different environmental conditions (e.g., herbivore attack), researchers can identify correlations between the accumulation of this compound and the expression of specific genes. nih.govnih.govresearchgate.net
A typical workflow would involve:
Metabolomic Profiling: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify this compound and related metabolites in plant tissues. chromatographyonline.comnih.gov
Transcriptomic Profiling: Employing RNA-sequencing to generate a comprehensive list of all genes being expressed in the same tissues.
Data Integration and Correlation Analysis: Using bioinformatics tools to find candidate genes (e.g., for lipoxygenases, lyases, dehydrogenases, and acyltransferases) whose expression levels are highly correlated with the abundance of this compound.
This integrated omics approach can rapidly accelerate the discovery of the specific enzymes and regulatory factors involved in the biosynthesis of this compound, providing a roadmap for the metabolic engineering efforts described in section 8.1. mdpi.com
Exploration of Novel Biological Roles and Applications
Beyond its role in flavors and ecological interactions, this compound and its constituent parts may possess other biological activities worth exploring. Volatile organic compounds (VOCs) from plants and microbes are known to have a wide range of functions, including antimicrobial and signaling properties. researchgate.netbiomedpharmajournal.org
Future research could investigate:
Antimicrobial Properties: The compound could be screened for activity against various plant and human pathogens. The combination of a C6 volatile and an alpha-keto acid might result in synergistic antimicrobial effects.
Plant Growth Regulation: Some GLVs and their derivatives can influence plant development and stress responses. nih.gov Studies could explore the effect of exogenous application of this compound on seed germination, root growth, or stress tolerance.
Signaling in Non-Plant Systems: Volatile esters can act as signaling molecules in microbial communities or even have physiological effects in animals. nih.govnih.gov The potential for this compound to modulate cellular processes in other organisms is an unexplored frontier.
Discovering novel biological activities would open up new applications in agriculture (e.g., as a biopesticide or growth promoter) or even in therapeutics.
Environmental Impact and Bioremediation Studies
As a biogenic volatile organic compound (BVOC), this compound released into the atmosphere will participate in atmospheric chemistry. Like other GLVs with double bonds, it is expected to react with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). researchgate.net These reactions can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate.
Understanding the atmospheric fate of this compound is an important area for environmental research. Smog chamber experiments can be used to determine its reaction rates with key atmospheric oxidants and to characterize the products formed. This data is crucial for accurately modeling its impact on the atmosphere.
Furthermore, the biodegradability of this compound is a relevant topic. While many natural volatiles are readily degraded by soil and water microorganisms, the specific pathways for this compound are unknown. Research in this area could involve:
Isolation of Degrading Microbes: Screening for bacteria or fungi capable of using this compound as a carbon source.
Elucidation of Degradation Pathways: Identifying the enzymes and genes involved in its breakdown.
This knowledge could be applied in bioremediation strategies for environments contaminated with this or similar compounds. For instance, the related compound (Z)-3-hexenyl acetate is considered readily biodegradable, suggesting a similar fate for the pyruvate ester. axxence.de
Q & A
Q. What are the standard laboratory synthesis methods for cis-3-hexenyl pyruvate, and how do reaction conditions impact esterification efficiency?
Methodological Answer: The compound is synthesized via esterification of pyruvic acid with cis-3-hexenol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux to drive the reaction to completion . Key factors affecting efficiency include:
- Catalyst type : Strong acids accelerate ester formation but may require neutralization steps.
- Temperature : Reflux conditions (~100–120°C) optimize kinetics while minimizing side reactions.
- Molar ratios : Excess pyruvic acid (1.2:1 molar ratio) improves conversion rates.
Post-synthesis, purification via distillation or chromatography is critical to isolate the ester from unreacted alcohol/acid .
Q. How does the structural configuration of this compound influence its aroma profile compared to analogs like cis-3-hexenyl acetate or salicylate?
Methodological Answer: The pyruvate moiety (α-keto ester) contributes a sharper, greener aroma compared to acetate (fruity) or salicylate (herbaceous) esters due to:
- Electron-withdrawing carbonyl groups : Enhance volatility and interaction with olfactory receptors.
- Steric effects : The bulkier pyruvate group reduces hydrolysis stability compared to acetate .
Gas chromatography-olfactometry (GC-O) and sensory panel studies quantify these differences .
Q. What analytical techniques are recommended for quantifying this compound in plant volatile organic compound (VOC) profiles?
Methodological Answer:
- HPLC-MS/MS : Provides high sensitivity (detection limits ~0.1 ng/mL) and specificity for α-keto esters in complex matrices .
- Headspace-SPME-GC/MS : Captures dynamic VOC release in real-time, ideal for studying herbivore-induced plant emissions .
- NMR : Confirms structural integrity and purity, particularly for distinguishing cis/trans isomers .
Advanced Research Questions
Q. How can researchers optimize continuous flow reactors for industrial-scale production of this compound while maintaining enantiomeric purity?
Methodological Answer:
- Process parameters :
- Residence time : <10 minutes to prevent thermal degradation.
- Temperature control : 50–60°C balances reaction rate and stability.
- Catalyst immobilization : Acidic ion-exchange resins in packed-bed reactors reduce downstream purification needs .
- In-line analytics : FTIR or Raman spectroscopy monitors esterification progress in real-time .
Q. What experimental approaches resolve contradictions in reported antioxidant activity of this compound across plant and mammalian systems?
Methodological Answer: Discrepancies arise from:
- Assay specificity : DPPH/ABTS assays may overestimate activity due to interference with α-keto groups. Use cell-based ROS assays (e.g., H2DCFDA) for biological relevance .
- Concentration thresholds : Dose-response studies (0.1–100 µM) reveal biphasic effects (antioxidant at low doses, pro-oxidant at high doses) .
- Model systems : Compare in planta oxidative stress (e.g., herbivore damage) versus mammalian cell lines to contextualize mechanisms .
Q. How do this compound and its derivatives interact with insect olfactory receptors to enhance biocontrol strategies?
Methodological Answer:
- Electrophysiology : Single-sensillum recordings identify receptor neurons responsive to the compound in parasitoids like Cotesia chlorideae .
- Field trials : Blends containing cis-3-hexenyl pyruvate (0.1–1% w/w) increase parasitoid attraction by 40–60% in crops like maize .
- Structure-activity studies : Modifying the pyruvate chain (e.g., methyl vs. ethyl esters) alters binding affinity to insect GPCRs .
Q. What strategies mitigate hydrolysis of this compound during storage or formulation for biological studies?
Methodological Answer:
- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/v) and chelators (EDTA, 1 mM) to neutralize free radicals/metal ions .
- Storage conditions : Anhydrous solvents (e.g., hexane) at −20°C reduce esterase activity and hydrolysis rates .
- Encapsulation : Liposomal or cyclodextrin complexes enhance shelf life by 3–5× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
